2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound features a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a chlorine atom at position 7 and a sulfanyl-linked acetamide group at position 2. The acetamide moiety is further substituted with a 2-methylphenyl group. The chlorine atom likely enhances electrophilic character and binding interactions, while the sulfanyl bridge may influence solubility and metabolic stability.
Properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-10-4-2-3-5-12(10)18-14(22)9-24-15-19-13-7-6-11(17)8-21(13)16(23)20-15/h2-8H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXZRLWDPHVIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl chloride with N-(2-methylphenyl)acetamide in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Sodium carbonate, dioxane/water solvent mixture, elevated temperatures (70-80°C).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thiols.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Drug Discovery: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly as antimicrobial agents.
Catalysis: The compound can be used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Materials Science: The compound’s properties make it suitable for the development of new materials with specific characteristics, such as improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,3,4-Oxadiazole Cores
Compounds 8e , 8f , 8g () and 8t , 8u , 8v , 8w () share the N-(methylphenyl)acetamide backbone but replace the pyrido-triazin core with a 1,3,4-oxadiazole ring. Key differences include:
- Conversely, oxadiazole-containing analogs (e.g., 8t) show higher α-glucosidase inhibition, suggesting that the heterocycle’s electronic properties modulate bioactivity .
- Substituent Effects : Chlorine substitution (as in 8t and the target compound) correlates with improved enzymatic inhibition, likely due to increased electrophilicity. The nitro group in 8v reduces BChE activity, possibly due to steric hindrance .
Hybrid Analogues with Triazole-Piperidine Moieties
Compound 7a () incorporates a 1,2,4-triazole-piperidine hybrid instead of pyrido-triazin but retains the sulfanyl-acetamide and 2-methylphenyl groups:
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Synthesis Method |
|---|---|---|---|---|
| 7a | 1,2,4-Triazole-piperidine | 4-Methoxyphenylsulfonyl | 522 | Microwave-assisted |
- Bioactivity Implications : The triazole-piperidine core in 7a may enhance lipophilicity and CNS penetration compared to the pyrido-triazin system, though this remains untested .
Sulfonyl-Containing Acetamides
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () shares the acetamide backbone but replaces the sulfanyl linkage with a methylsulfonyl group:
- Structural Influence : The sulfonyl group increases polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the sulfanyl bridge in the target compound .
Biological Activity
2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a complex organic compound belonging to the class of sulfanylamides. It features a unique structural framework that includes a pyrido[1,2-a][1,3,5]triazin ring system, which is chlorinated and oxo-substituted. This compound's potential biological activities are of significant interest in medicinal chemistry due to its structural diversity and possible therapeutic applications.
Structural Characteristics
The compound is characterized by the following features:
- Pyrido[1,2-a][1,3,5]triazin Ring : This heterocyclic structure contributes to the compound's biological activity.
- Chlorine and Oxo Substituents : These groups can enhance biological interactions by influencing electronic properties.
- Sulfanyl Group : The presence of sulfur is known to affect the reactivity and biological interaction of compounds.
Antimicrobial Activity
Compounds containing pyrido[1,2-a][1,3,5]triazin moieties have shown promising antimicrobial properties. For instance:
- Antibacterial Studies : Similar compounds have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Results indicated effective inhibition comparable to standard antibiotics like ampicillin .
The proposed mechanism for the biological activity of this class of compounds typically involves:
- Enzyme Inhibition : The binding to specific enzymes or receptors that play crucial roles in cellular pathways.
- DNA Intercalation : Some derivatives have been shown to intercalate into DNA strands, affecting replication and transcription processes .
Case Studies and Comparative Analysis
A comparative analysis of structurally related compounds provides insights into the potential activity of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | Methoxy instead of dimethylphenyl | Antimicrobial activity against various bacteria |
| N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)thioacetamide | Ethoxy group | Variations in solubility and reactivity with potential antifungal activity |
| 5-[({7-chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methyl)sulfanyl]-3,6-bis(2,6-dimethylphenyl)-2-sulfanylidene | Bis(dimethylphenyl) groups | Enhanced stability and diverse interactions |
Synthesis and Interaction Studies
The synthesis of 2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide involves multi-step organic reactions using starting materials like 2-chloro derivatives and appropriate amines. Understanding the interaction of this compound with biological targets is essential for elucidating its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?
- The synthesis involves multi-step reactions, starting with functionalization of the pyrido-triazinone core followed by sulfanyl-acetamide coupling. Key parameters include:
- Temperature control : Maintain 60–80°C during nucleophilic substitution to avoid side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Purification : Column chromatography or recrystallization ensures >95% purity .
- Yield optimization requires stoichiometric balancing of reactive groups (e.g., thiols and chloro-pyrido intermediates) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyrido-triazinone ring and sulfanyl linkage .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak) .
- HPLC-PDA : Detects impurities (<0.5%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the primary biological targets or activities reported for this compound?
- Structural analogs exhibit kinase inhibition (e.g., EGFR, VEGFR) due to pyrido-triazinone’s ATP-binding mimicry .
- Antimicrobial screening : Thiol-ether linkages enhance membrane permeability, as seen in related sulfanyl-acetamides .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be resolved?
- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Validate using:
- Orthogonal assays : Compare fluorescence-based and radiometric kinase results .
- Cellular uptake studies : Measure intracellular compound levels via LC-MS to confirm bioavailability .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations .
- Stability profiling : Conduct pH-dependent degradation studies (pH 1–9) to identify labile bonds (e.g., sulfanyl group oxidation at pH >7) .
Q. How can computational methods guide SAR (Structure-Activity Relationship) studies?
- Molecular docking : Map the pyrido-triazinone core’s interaction with kinase ATP pockets (e.g., AutoDock Vina) .
- QSAR modeling : Use Hammett constants to correlate electron-withdrawing substituents (e.g., Cl at position 7) with enhanced potency .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Problem : Steric hindrance from the 2-methylphenyl group reduces nucleophilic attack efficiency.
- Solutions :
- Use microwave-assisted synthesis (100°C, 30 min) to accelerate reaction kinetics .
- Introduce phase-transfer catalysts (e.g., TBAB) to improve interfacial reactivity .
Q. What experimental designs validate the compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
